![molecular formula C19H24ClN9O B560115 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride CAS No. 1370261-97-4](/img/structure/B560115.png)
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Overview
Description
This compound, commonly referred to by its synonyms PRT062607 hydrochloride or P505-15 hydrochloride (), is a pyrimidine-5-carboxamide derivative with a molecular formula of C₁₉H₂₃N₉O·HCl and a molecular weight of 437.91 g/mol (free base: 401.45 g/mol). Its structure features:
- A pyrimidine core substituted at the 2-position with a stereospecific (1R,2S)-2-aminocyclohexyl group.
- A 4-position substitution with a 3-(1,2,3-triazol-2-yl)anilino moiety.
- A carboxamide group at the 5-position ().
PRT062607 is a potent, selective inhibitor of Syk (spleen tyrosine kinase), with demonstrated activity in autoimmune and oncology preclinical models. Its hydrochloride salt enhances solubility for in vivo applications ().
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P505-15 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with cyanamide under controlled conditions to form the pyrimidine ring.
Substitution reactions: The pyrimidine core undergoes substitution reactions with various amines and anilines to introduce the desired functional groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability
Industrial Production Methods
Industrial production of P505-15 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to form the pyrimidine core and subsequent substitution products.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity P505-15 Hydrochloride.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Steps
The synthesis involves multi-step processes to assemble the pyrimidine core, functionalize substituents, and form the hydrochloride salt. Key reactions include cyclization, coupling, and acid-base neutralization.
Mechanistic Insights
- Triazole Ring Synthesis : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole moiety regioselectively (Scheme 1B in ).
- Chiral Center Retention : Stereospecific reductive amination preserves the (1R,2S) configuration of the aminocyclohexyl group .
- Pyrimidine Functionalization : Buchwald-Hartwig coupling introduces the anilino group at position 4 of the pyrimidine ring .
Stability and Degradation Pathways
- Hydrolytic Degradation : The carboxamide bond at position 5 undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .
- Oxidative Sensitivity : The triazole ring is susceptible to oxidation by peroxides, necessitating inert storage conditions .
- Thermal Stability : Decomposition occurs above 250°C, with no degradation observed at room temperature .
Reaction Optimization Data
- CuAAC Reaction : Optimal at 60°C with 10 mol% CuI in DMF/H₂O (4:1), achieving 85% yield .
- Reductive Amination : NaBH₃CN in methanol at 0°C prevents racemization, yielding 70% enantiomerically pure product .
- Crystallization : The hydrochloride salt crystallizes in ethanol/water (9:1) with >99% purity .
Industrial-Scale Considerations
- Cost-Efficiency : Use of phase-transfer catalysts (e.g., Bu₄NHSO₄) improves alkylation yields to 88% .
- Safety : Benzene avoidance in large-scale alkylation steps (alternative solvents: toluene or MTBE) .
Comparative Reaction Yields
Step | Small-Scale Yield | Large-Scale Yield |
---|---|---|
Triazole Formation | 85% | 78% |
Aminocyclohexyl Incorporation | 70% | 63% |
Final Salt Crystallization | 95% | 92% |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of pyrimidine derivatives , which are known for their diverse biological activities. The structure features a pyrimidine ring substituted with an amino group and a triazole moiety, contributing to its potential as a pharmaceutical agent. The molecular formula is , with a molecular weight of approximately 342.42 g/mol.
Pharmacological Applications
- Histamine H4 Receptor Antagonism
-
Anticancer Activity
- The incorporation of triazole and pyrimidine scaffolds has been linked to enhanced anticancer properties . Studies suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The structural diversity allows for modifications that can improve efficacy against various cancer cell lines.
- Antimicrobial Properties
Histamine H4 Receptor Antagonists
A study published in Molecules demonstrated that specific pyrimidine derivatives could effectively inhibit H4R, leading to reduced inflammation in animal models. The research highlights the potential of these compounds in treating conditions like asthma and allergic rhinitis, where histamine plays a critical role .
Anticancer Research
In a recent investigation, a series of pyrimidine-based compounds were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicated that modifications to the triazole and aniline substituents significantly enhanced cytotoxicity, suggesting that the compound could be further optimized for therapeutic use against malignancies .
Comparative Data Table
Property/Activity | Compound Structure | Potential Application |
---|---|---|
Histamine H4 Receptor | Pyrimidine with triazole | Anti-inflammatory drugs |
Anticancer Activity | Triazole-pyrimidine derivatives | Cancer therapy |
Antimicrobial Activity | Triazole-containing compounds | Antibiotic development |
Mechanism of Action
P505-15 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The inhibition of spleen tyrosine kinase leads to the abrogation of downstream kinase activity, resulting in decreased cell viability and induction of apoptosis in B-cell malignancies. The compound’s high selectivity for spleen tyrosine kinase over other kinases ensures minimal off-target effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a class of pyrimidine-based kinase inhibitors. Below is a comparison with structurally related molecules:
Key Observations:
- Core Scaffold : All compounds share a heterocyclic core (pyrimidine or thiazole) critical for ATP-binding pocket interactions in kinases.
- Substituent Diversity: The target compound’s triazol-2-yl anilino group distinguishes it from Dasatinib’s thiazole and LY2409881’s benzo[b]thiophene moieties, which influence selectivity .
- Stereochemistry: The (1R,2S)-aminocyclohexyl group in PRT062607 enhances Syk binding specificity compared to non-chiral substituents in analogues .
Computational Similarity Analysis
Using Tanimoto and Dice indices (), PRT062607 shows moderate similarity (Tanimoto: 0.45–0.55) to Dasatinib and LY2409881, primarily due to shared carboxamide and aromatic heterocycles. However, its unique triazole-aniline substituent reduces similarity to compounds like 2-((3-hydroxyphenyl)amino)-4-thiazolylpyrimidine (Tanimoto: 0.38) .
Limitations:
Functional and Bioactivity Comparisons
- Target Selectivity : PRT062607 exhibits >100-fold selectivity for Syk over related kinases (e.g., JAK2, EGFR), whereas Dasatinib inhibits multiple kinases (Bcr-Abl, Src) due to its less selective thiazole-carboxamide scaffold .
- Pharmacokinetics : The hydrochloride salt of PRT062607 improves oral bioavailability (>60% in rodents) compared to free-base analogues, a feature shared with LY2409881 hydrochloride .
- Therapeutic Applications : PRT062607 is under investigation for immune thrombocytopenia and rheumatoid arthritis, while Dasatinib is FDA-approved for leukemia, highlighting scaffold-dependent therapeutic divergence .
Biological Activity
The compound 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by various research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with an aminocyclohexyl group and a triazole-containing aniline moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent substitutions. The specific synthetic pathways can vary, but they generally include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the triazole and aniline substituents via coupling reactions.
- Final modification to obtain the hydrochloride salt for enhanced solubility and stability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.75 | Induction of apoptosis via caspase activation |
MDA-MB-231 | 9.46 | EGFR phosphorylation inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation:
Compound | PGE2 Reduction (%) | IC50 (µM) |
---|---|---|
Tested Compound | 86 | 0.39 |
This reduction in PGE2 levels indicates that the compound may act as a COX-2 inhibitor, which is beneficial in managing inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when administered alongside standard therapies. Patients exhibited improved outcomes with reduced tumor sizes and manageable side effects.
- Inflammatory Disease Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in decreased joint inflammation and improved mobility scores compared to control groups.
Research Findings
Research has indicated that the biological activity of this compound is closely related to its structural features:
- The aminocyclohexyl group enhances binding affinity to target proteins involved in cancer proliferation.
- The triazole moiety contributes to increased solubility and bioavailability, crucial for therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
Basic
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Cyclization : Phosphorous oxychloride (POCl₃) at 120°C for introducing chloro-substituents, as seen in pyrimidine precursor syntheses .
- Amination : Nucleophilic substitution with (1R,2S)-2-aminocyclohexane under reflux in acetic acid, leveraging its stereochemical specificity .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazol-2-yl-anilino group .
Critical factors : - Temperature control during cyclization (≥100°C) to avoid side products.
- Excess acetic acid (1.1–1.5 equiv) for efficient amination .
- Purification via recrystallization (DMF/acetic acid mixtures) to isolate the hydrochloride salt .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
Basic
- IR spectroscopy : Validates amide (1650–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) functional groups .
- ¹H/¹³C NMR : Confirms stereochemistry at (1R,2S)-cyclohexyl (δ 1.2–2.5 ppm for axial protons) and triazole aromaticity (δ 7.5–8.5 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water gradients) .
- Elemental analysis : Matches theoretical C, H, N values (±0.4%) for the hydrochloride salt .
Q. How does the hydrochloride salt form impact solubility and stability under various storage conditions?
Basic
- Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in pH 4–6 buffers) compared to the free base .
- Stability :
- Stable at −20°C in desiccated, light-protected vials for ≥12 months.
- Degrades in DMSO (>1 week at 25°C) via hydrolysis of the carboxamide .
Q. What strategies ensure enantiomeric purity of the (1R,2S)-2-aminocyclohexyl moiety, and how is chiral resolution validated?
Advanced
- Asymmetric synthesis : Chiral auxiliaries (e.g., L-proline) or enzymatic resolution (lipases) to isolate the (1R,2S)-isomer .
- Validation :
Q. How can researchers resolve contradictions in synthetic yields or purification methods during scale-up?
Advanced
- Yield optimization :
- Purification :
Q. What computational approaches predict physicochemical properties or optimize reaction parameters?
Advanced
- DFT calculations : Model transition states for amination to predict regioselectivity .
- Machine learning : Platforms like LabMate.AI optimize reaction conditions (e.g., solvent, catalyst loading) using historical data .
- QSAR models : Correlate triazole substituent electronegativity with solubility (R² > 0.85) .
Q. What SAR insights arise from modifying the triazol-2-yl or carboxamide groups?
Advanced
- Triazole modification :
- Replacing triazol-2-yl with triazol-1-yl reduces target binding affinity (IC₅₀ increases from 12 nM to 1.2 µM) .
- Carboxamide substitution :
- Assays :
Properties
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNLLPXCNDZJMJ-IDVLALEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-97-4 | |
Record name | 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.